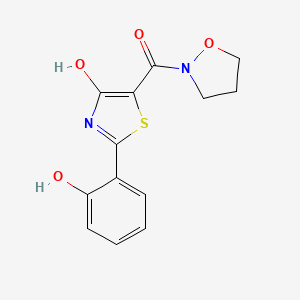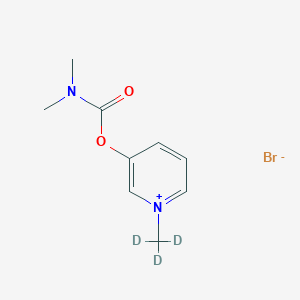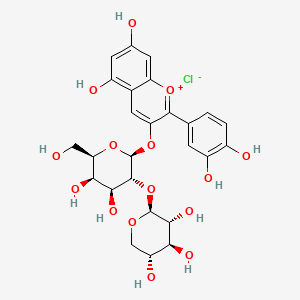
Cyanidin-3-o-lathyroside chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanidin-3-o-lathyroside chloride is a natural anthocyanin compound found in various fruits and vegetables. It belongs to the flavonoid class of compounds and is known for its vibrant color and potential health benefits. This compound is particularly noted for its antioxidant properties and its role in various biological activities, including anti-inflammatory and anti-cancer effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyanidin-3-o-lathyroside chloride typically involves the glycosylation of cyanidin with lathyroside under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the chloride salt .
Industrial Production Methods: Industrial production of this compound involves the extraction of cyanidin from natural sources, followed by its glycosylation with lathyroside. The process includes several purification steps to ensure the high purity of the final product. The compound is then crystallized and dried for commercial use .
化学反応の分析
Types of Reactions: Cyanidin-3-o-lathyroside chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to quinones, which can further react to form complex structures.
Reduction: The compound can be reduced to form its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties .
科学的研究の応用
Cyanidin-3-o-lathyroside chloride has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and as a standard in analytical chemistry for the quantification of anthocyanins.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties and vibrant color
作用機序
The mechanism of action of Cyanidin-3-o-lathyroside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Gene Regulation: Modulating the expression of genes involved in inflammation, apoptosis, and cell proliferation.
類似化合物との比較
Cyanidin-3-o-lathyroside chloride is compared with other similar anthocyanin compounds such as:
- Cyanidin-3-galactoside
- Peonidin
- Delphinidin
- Petunidin
- Malvidin
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. It exhibits stronger antioxidant and enzyme inhibitory activities compared to some of its analogs .
特性
CAS番号 |
31073-32-2 |
|---|---|
分子式 |
C26H29ClO15 |
分子量 |
616.9 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20+,21+,22-,24-,25+,26-;/m1./s1 |
InChIキー |
BWHXEGJOYVNGQH-AYTQVVMFSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
正規SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


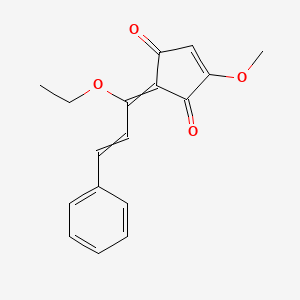
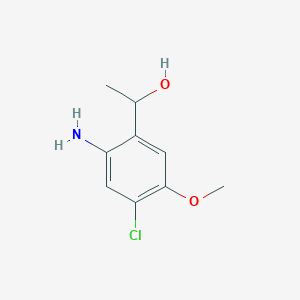
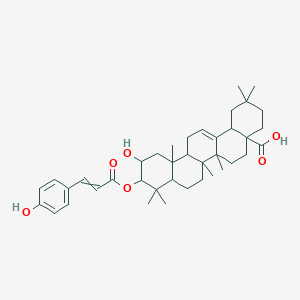
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
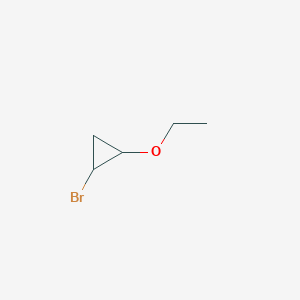
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
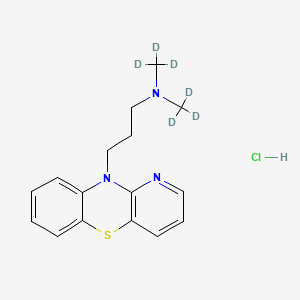
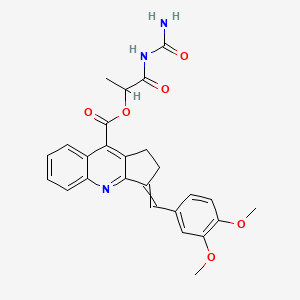
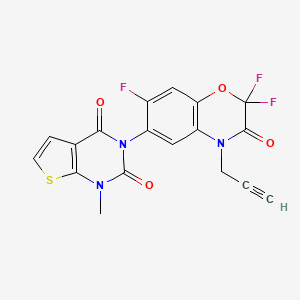

![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)

